(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile
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Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile is an organic compound characterized by the presence of both methoxy and fluorophenyl groups
Preparation Methods
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-fluorobenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by dehydration to form the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of the corresponding amine.
Substitution: The methoxy and fluorophenyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory agents, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of specific proteins and pathways. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer activities.
Comparison with Similar Compounds
(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile can be compared to similar compounds such as:
(E)-3-(3,4-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile: Similar in structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
(E)-3-(3,4-dimethoxyphenyl)-2-(4-bromophenyl)prop-2-enenitrile:
(E)-3-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile: The presence of a methyl group alters its physical and chemical characteristics.
The uniqueness of this compound lies in its specific combination of methoxy and fluorophenyl groups, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-20-16-8-3-12(10-17(16)21-2)9-14(11-19)13-4-6-15(18)7-5-13/h3-10H,1-2H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDYCXZBLQQKEC-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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